molecular formula C16H12N2O3 B2904936 N-(isoxazol-4-yl)-4-phenoxybenzamide CAS No. 1396678-32-2

N-(isoxazol-4-yl)-4-phenoxybenzamide

Cat. No. B2904936
CAS RN: 1396678-32-2
M. Wt: 280.283
InChI Key: NXDIBWXAYUAMDY-UHFFFAOYSA-N
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Description

“N-(isoxazol-4-yl)-4-phenoxybenzamide” is a compound that belongs to the isoxazole family . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . A highly efficient and environment-friendly one-pot synthesis of 2-substituted 4-formylimidazoles was accomplished . This involved the hydrogenation of 4-acylaminoisoxazoles in ethanol, followed by sodium hydroxide promoted recyclization of the ring-opened intermediates .


Molecular Structure Analysis

Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Mechanism of Action

Target of Action

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide, also known as N-(isoxazol-4-yl)-4-phenoxybenzamide, is a complex compound with potential therapeutic applications. Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Oxazole derivatives are known to exhibit a wide spectrum of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will contribute to the active development of medicinal chemistry .

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(18-13-10-17-20-11-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDIBWXAYUAMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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